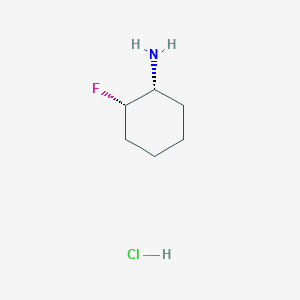
(1R,2S)-2-fluorocyclohexanamine hydrochloride
Descripción general
Descripción
(1R,2S)-2-fluorocyclohexanamine hydrochloride is a useful research compound. Its molecular formula is C6H13ClFN and its molecular weight is 153.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism : A study by Harrison et al. (2001) describes a neurokinin-1 receptor antagonist, which is a key target in treating conditions like depression and emesis. Although not directly mentioning (1R,2S)-2-fluorocyclohexanamine hydrochloride, it highlights the relevance of similar fluorinated compounds in developing effective treatments for neurological disorders (Harrison et al., 2001).
Fluorescence Probe Development : Kenmoku et al. (2007) developed a rhodamine-based fluorescence probe, demonstrating the use of fluorinated compounds in creating tools for real-time imaging of biological processes. This indicates the potential utility of fluorinated compounds, such as this compound, in biochemical research (Kenmoku et al., 2007).
Inhibition of Monoamine Oxidase : Yoshida et al. (2004) investigated the inhibitory effects of fluorinated phenylcyclopropylamines on monoamine oxidase (MAO), crucial for understanding the treatment of neurological disorders. Their research provides a context for understanding how fluorinated compounds like this compound might interact with enzymes in the brain (Yoshida et al., 2004).
Analytical Characterization in Forensics : Mestria et al. (2021) developed methods for identifying novel ketamine analogues in forensic cases. This study suggests the potential use of this compound in forensic toxicology, particularly in the analysis of new psychoactive substances (Mestria et al., 2021).
Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination : Althaus et al. (2007) discuss the use of fluorinated compounds in catalysis, which can be relevant for the synthesis of complex molecules including pharmaceuticals. This study implies the potential application of fluorinated compounds like this compound in synthetic chemistry (Althaus et al., 2007).
Neuroprotective Effects in Ischemia : Hicks et al. (2000) examined the neuroprotective effects of certain calcium channel blockers in models of cerebral ischemia. This research highlights the potential therapeutic applications of fluorinated compounds in neuroprotection and treatment of brain injuries (Hicks et al., 2000).
Mecanismo De Acción
Biochemical Pathways
This pathway involves the release of norepinephrine, which binds to and activates adrenergic receptors, leading to various physiological responses .
Pharmacokinetics
Ephedrine, a structurally similar compound, is known to have a bioavailability of 85% . It has a minimal liver metabolism and an elimination half-life of 3 to 6 hours
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of certain microorganisms can affect the stability of related compounds . Additionally, factors like pH, temperature, and the presence of other substances can influence the compound’s stability and activity.
Propiedades
IUPAC Name |
(1R,2S)-2-fluorocyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBYKGOFZSEIL-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


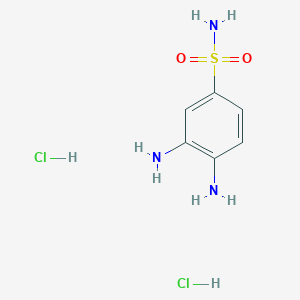
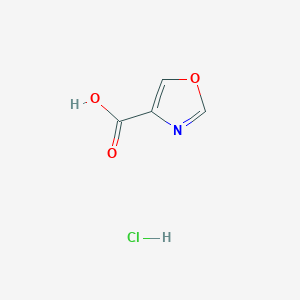
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)
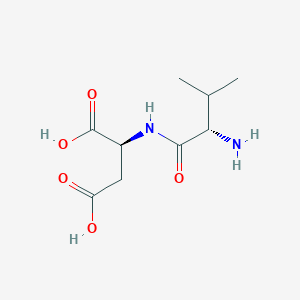

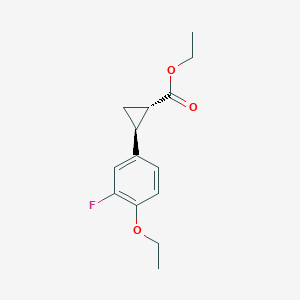
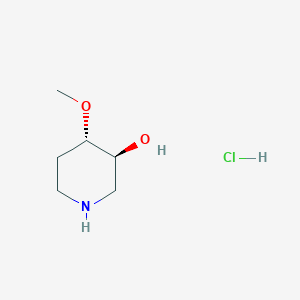
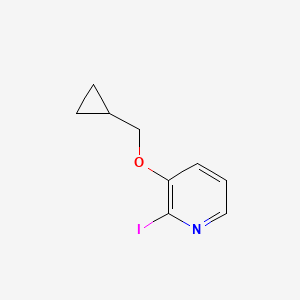
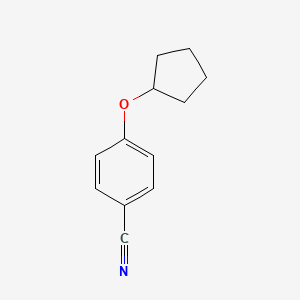
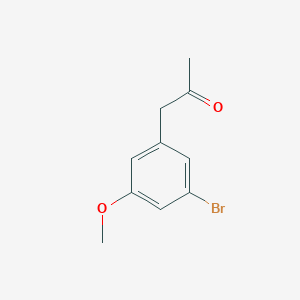
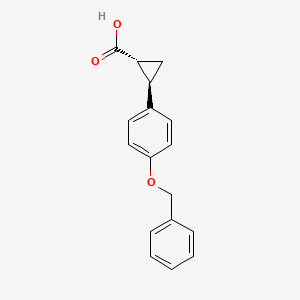

![{2-[3-(2-Aminoethyl)phenyl]phenyl}methanol](/img/structure/B3114977.png)

